molecular formula C17H12Cl2N2OS B2705013 2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 1164519-46-3

2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Cat. No. B2705013
M. Wt: 363.26
InChI Key: INUNZWBSEFCHQL-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole” is a unique chemical that is part of a collection of rare and unique chemicals . It is often used in early discovery research .

Scientific Research Applications

Biological Activities and Pharmacological Potential

  • Antibacterial and Antitubercular Properties : Several 1,3,4-oxadiazole derivatives have been identified as potent antimicrobial and antitubercular agents, showing significant activity against Mycobacterium tuberculosis and other bacterial strains. These compounds have been explored for their potential to treat bacterial infections and tuberculosis, highlighting their importance in developing new therapeutic agents (Karabanovich et al., 2016; Xu et al., 2012).

Antioxidant and Anti-Inflammatory Effects

  • Antioxidant Activity : The antioxidant properties of 1,3,4-oxadiazole derivatives have been investigated, with certain compounds showing potent free radical scavenging activities. These findings suggest their potential use in preventing oxidative stress-related diseases (Faheem, 2018).
  • Anti-inflammatory Potential : Some derivatives have demonstrated significant anti-inflammatory effects, offering a promising avenue for the development of new anti-inflammatory agents (Bhat et al., 2016).

Antiviral and Enzyme Inhibition

  • Antiviral Activities : Research on 1,3,4-oxadiazole derivatives has explored their potential as antiviral agents, including their effects on HIV. Despite mixed results, some compounds have shown inhibitory activity against HIV replication, indicating a path for the development of novel antiviral drugs (Syed et al., 2011).

Corrosion Inhibition

  • Protection Against Metal Corrosion : The corrosion inhibition properties of 1,3,4-oxadiazole derivatives for metals in acidic environments have been studied, revealing their potential to serve as effective corrosion inhibitors. This application is crucial for extending the lifespan of metal structures and components in various industrial settings (Ammal et al., 2018).

Photo-luminescent Properties

  • Photoluminescence : Certain 1,3,4-oxadiazole derivatives exhibit strong photo-luminescent properties, making them suitable for applications in optoelectronic devices and as fluorescent markers in biological research (Han et al., 2010).

Safety And Hazards

The safety data and hazards associated with this compound are not directly provided in the search results. It’s crucial to handle all chemicals with appropriate safety measures, and further information should be sought from material safety data sheets or similar resources .

Future Directions

The future directions or applications of this compound are not specified in the search results. Its use in early discovery research suggests potential for further exploration in various scientific fields .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-14-8-7-13(15(19)10-14)11-23-17-21-20-16(22-17)9-6-12-4-2-1-3-5-12/h1-10H,11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNZWBSEFCHQL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

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